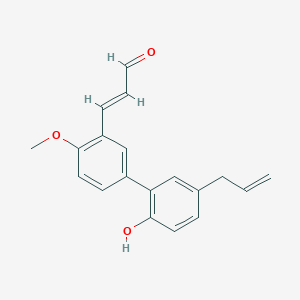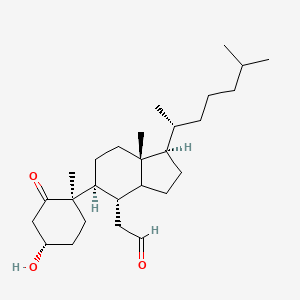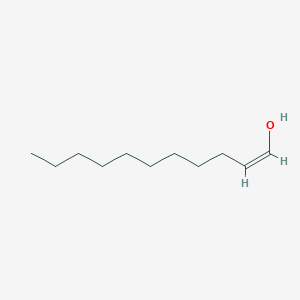
4-Methoxymagnaldehyde B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxymagnaldehyde B is a lignan that consists of cinnamaldehyde substituted by a methoxy group at position 2 and a 4-allylphenolic group at position 5. Isolated from Magnolia obovata, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a lignan, a monomethoxybenzene, an enal and a member of hydroxybiphenyls. It derives from an (E)-cinnamaldehyde.
Aplicaciones Científicas De Investigación
Cytotoxicity in Cancer Research
4-Methoxymagnaldehyde B has been identified as a compound with notable cytotoxic activity against various cancer cell lines. In a study conducted by Youn et al. (2007), 4-Methoxymagnaldehyde B, isolated from the stem bark of Magnolia officinalis, demonstrated significant cytotoxic effects against K562, HeLa, and A549 cancer cell lines. The study emphasizes the potential of 4-Methoxymagnaldehyde B in cancer research, particularly for its therapeutic properties in targeting cancerous cells (Youn et al., 2007).
Chemical Synthesis and Industrial Applications
4-Methoxysalicylaldehyde, a chemical variant closely related to 4-Methoxymagnaldehyde B, is known for its wide range of industrial applications. It is utilized in the preparation of various organic compounds, drugs, and therapeutic agents. A study by Jin et al. (2012) highlighted the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation, indicating its importance in chemical synthesis and industrial applications (Jin et al., 2012).
Cytotoxic Activity in Lignan Research
Another study by Youn et al. (2008) identified 4-Methoxymagnaldehyde B in Magnolia obovata, along with its cytotoxic activities against cancer cell lines such as HeLa, A549, and HCT116. This discovery furthers the understanding of lignans' role in cancer therapy, with 4-Methoxymagnaldehyde B being a key compound of interest (Youn et al., 2008).
Propiedades
Nombre del producto |
4-Methoxymagnaldehyde B |
|---|---|
Fórmula molecular |
C19H18O3 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(E)-3-[5-(2-hydroxy-5-prop-2-enylphenyl)-2-methoxyphenyl]prop-2-enal |
InChI |
InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |
Clave InChI |
PDSJHKVGVLTIBI-GQCTYLIASA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)/C=C/C=O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)C=CC=O |
Sinónimos |
4-methoxymagnaldehyde B 5'-allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)





![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)


![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)